REACTION_SMILES
|
[C:1]([O:2][C:3](=[O:4])[NH:7][c:8]1[s:9][c:10]([S:15][CH3:16])[c:11]([CH2:13][CH3:14])[n:12]1)([CH3:5])([CH3:6])[CH3:17].[ClH:18]>>[NH2:7][c:8]1[s:9][c:10]([S:15][CH3:16])[c:11]([CH2:13][CH3:14])[n:12]1
|
Name
|
CCc1nc(NC(=O)OC(C)(C)C)sc1SC
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1nc(NC(=O)OC(C)(C)C)sc1SC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CCc1nc(N)sc1SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |